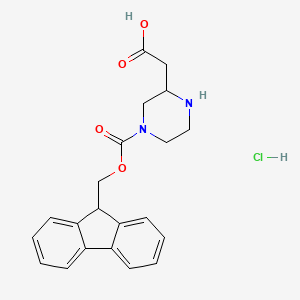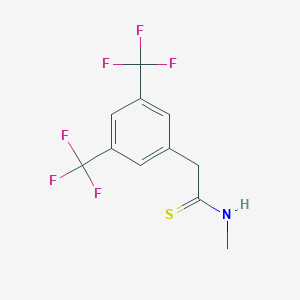
2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethanethioamide moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with appropriate thiol-containing compounds under controlled conditions. The reaction is often carried out in the presence of solvents like ethanol or acetonitrile, and may require catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product in its pure form .
化学反应分析
Types of Reactions
2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the thioamide group to corresponding amines or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties[][6].
作用机制
The mechanism of action of 2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide involves its interaction with molecular targets through its trifluoromethyl groups and thioamide moiety. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The compound may act on specific enzymes or receptors, altering their activity and resulting in therapeutic or biological outcomes .
相似化合物的比较
Similar Compounds
3,5-bis(trifluoromethyl)phenyl isocyanate: A related compound used in similar applications but with different reactivity due to the presence of an isocyanate group.
N,N’-bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Another similar compound known for its use in organocatalysis and other chemical transformations.
Uniqueness
2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide is unique due to its specific combination of trifluoromethyl groups and thioamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry .
属性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NS/c1-18-9(19)4-6-2-7(10(12,13)14)5-8(3-6)11(15,16)17/h2-3,5H,4H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJZZOPJSIRGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
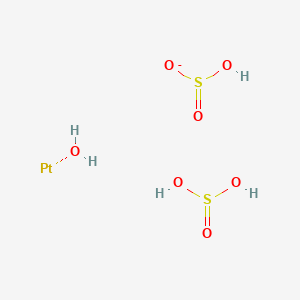
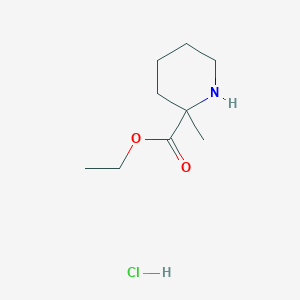
![(2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide](/img/structure/B6354006.png)
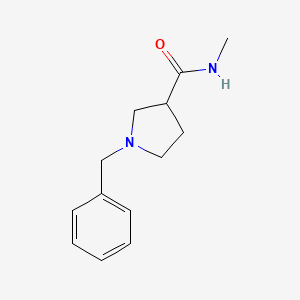
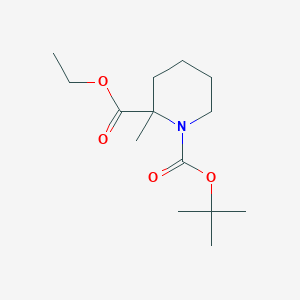
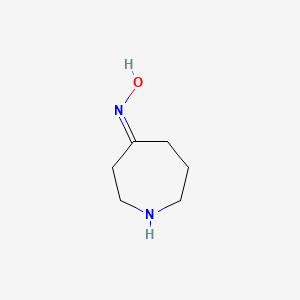
![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)
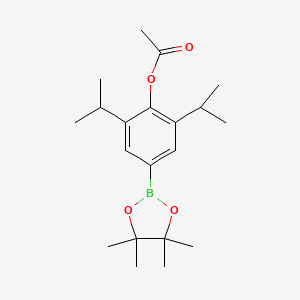
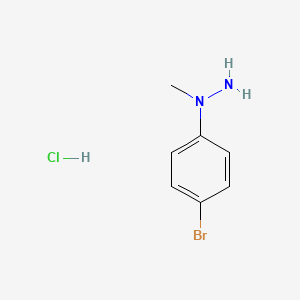
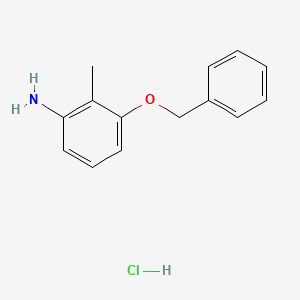
![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B6354084.png)
